molecular formula C11H16N4OS B12226471 N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pent-4-enamide

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pent-4-enamide

Cat. No.: B12226471
M. Wt: 252.34 g/mol
InChI Key: RKKFWNSSRQBVOH-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pent-4-enamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pent-4-enamide typically involves the reaction of 1,3,4-thiadiazole derivatives with azetidine and pent-4-enamide. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . The process can be summarized as follows:

    Starting Materials: 1,3,4-thiadiazole derivatives, azetidine, pent-4-enamide.

    Reaction Conditions: Solvent (ethanol), catalyst (triethylamine), temperature control.

    Procedure: The starting materials are mixed in the presence of the catalyst and solvent, and the reaction is allowed to proceed under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography.

Chemical Reactions Analysis

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.

    Common Reagents and Conditions: The reactions typically require specific reagents (e.g., oxidizing or reducing agents) and conditions (e.g., temperature, solvent) to proceed efficiently.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pent-4-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pent-4-enamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pent-4-enamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C11H16N4OS

Molecular Weight

252.34 g/mol

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pent-4-enamide

InChI

InChI=1S/C11H16N4OS/c1-3-4-5-10(16)12-9-6-15(7-9)11-14-13-8(2)17-11/h3,9H,1,4-7H2,2H3,(H,12,16)

InChI Key

RKKFWNSSRQBVOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)CCC=C

Origin of Product

United States

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